molecular formula C16H13N7O4 B083822 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- CAS No. 12239-57-5

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-

Cat. No.: B083822
CAS No.: 12239-57-5
M. Wt: 367.32 g/mol
InChI Key: CWGMVTZHEDUTSJ-WBRBSAKNSA-N
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Description

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of an azo group (–N=N–) linking a 2,4-dinitrophenyl group to the pyrazole ring. The compound is notable for its vibrant color, which makes it useful in dye applications.

Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the corresponding diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in the presence of sodium acetate or another suitable base to maintain the pH.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogenation over a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used as a dye in the textile industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s biological effects are mediated through its ability to interfere with cellular processes, including DNA replication and protein synthesis.

Comparison with Similar Compounds

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- can be compared with other similar compounds, such as:

    1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-phenyl-: This compound lacks the methyl group at the 3-position of the pyrazole ring, which can affect its chemical reactivity and biological activity.

    1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-1-phenyl-: This compound lacks the methyl group at the 3-position and has different substitution patterns, leading to variations in its properties.

    1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-: This compound lacks the phenyl group at the 1-position, which can influence its stability and interactions with other molecules.

The uniqueness of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O4/c1-10-15(16(17)21(20-10)11-5-3-2-4-6-11)19-18-13-8-7-12(22(24)25)9-14(13)23(26)27/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANWDHJXQWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070486
Record name 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-
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Molecular Weight

367.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67162-11-2
Record name 4-[2-(2,4-Dinitrophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
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Record name 1H-Pyrazol-5-amine, 4-(2-(2,4-dinitrophenyl)diazenyl)-3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-amine, 4-[2-(2,4-dinitrophenyl)diazenyl]-3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-
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Record name 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5-amine
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